REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)O)=[C:4]([CH3:8])[S:5][C:6]=1[CH3:7].C([SiH](CC)CC)C.FC(F)(F)C(O)=O>ClCCl>[Br:1][C:2]1[C:3]([CH2:9][C:11]2[CH:12]=[CH:13][C:14]([C:17]([F:19])([F:18])[F:20])=[CH:15][CH:16]=2)=[C:4]([CH3:8])[S:5][C:6]=1[CH3:7]
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Name
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(4-bromo-2,5-dimethyl-3-thienyl)[4-(trifluoromethyl)phenyl]methanol
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Quantity
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74 g
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Type
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reactant
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Smiles
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BrC=1C(=C(SC1C)C)C(O)C1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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130 mL
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Type
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reactant
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Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
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155 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to maintain an internal temperature between 1 and 4.5° C
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Type
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CUSTOM
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Details
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Most of the volatiles are removed under reduced pressure
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Type
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ADDITION
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Details
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the resulting solution poured onto ether (1 L)
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Type
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ADDITION
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Details
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a mixture of sat. aq. sodium bicarbonate and water (500 mL)
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Type
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CUSTOM
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Details
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The phases are separated
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Type
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WASH
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Details
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The organic layer is washed with brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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The residue is diluted
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Type
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CONCENTRATION
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Details
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concentrated twice from toluene (300 mL)
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Type
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CUSTOM
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Details
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The residue is split in two equal parts
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Type
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ADDITION
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Details
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diluted with hexanes (each part with 30 mL) and each part
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Type
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CUSTOM
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Details
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is applied onto 330 g silica gel columns for purification with Combi Flash chromatography system (100% hexanes for 5 minutes
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Duration
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5 min
|
Reaction Time |
21 min |
Name
|
|
Type
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product
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Smiles
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BrC1=C(SC(=C1CC1=CC=C(C=C1)C(F)(F)F)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |